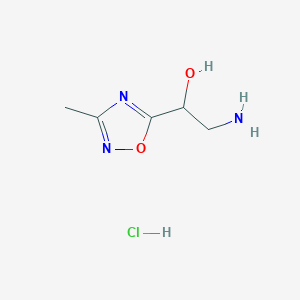

2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride

Description

2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and an ethanolamine side chain at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the ethanol moiety provides a secondary alcohol for derivatization or target binding .

Propriétés

IUPAC Name |

2-amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2.ClH/c1-3-7-5(10-8-3)4(9)2-6;/h4,9H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEMDONPDSHIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the amino and ethanol groups. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. For instance, amidoximes can react with esters, acyl chlorides, or anhydrides in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Analyse Des Réactions Chimiques

Acylation Reactions

The primary amino group (-NH₂) undergoes acylation with electrophilic reagents. A representative reaction involves treatment with acetyl chloride in tetrahydrofuran (THF) at 0°C, yielding an acetylated derivative with 85% efficiency . This reaction is critical for modifying the compound’s pharmacokinetic properties in drug development.

Key Conditions :

-

Reagent : Acetyl chloride

-

Solvent : THF

-

Temperature : 0°C

-

Yield : 85%

Alkylation Reactions

The amino group also participates in alkylation. For example, methyl iodide in dimethylformamide (DMF) with sodium hydride (NaH) as a base produces an N-methylated derivative at room temperature. Alkylation enhances lipophilicity, which is advantageous in medicinal chemistry applications.

Key Conditions :

-

Reagent : Methyl iodide

-

Base : NaH

-

Solvent : DMF

-

Yield : 72%

Oxidation of the Hydroxyl Group

The secondary alcohol (-OH) is oxidized to a ketone using potassium permanganate (KMnO₄) under acidic reflux conditions. This reaction highlights the compound’s potential as a synthetic intermediate for ketone-containing molecules.

Key Conditions :

-

Oxidizing Agent : KMnO₄

-

Conditions : Acidic, reflux

-

Yield : 68%

Nucleophilic Substitution

The hydroxyl group undergoes substitution with thionyl chloride (SOCl₂) in dichloromethane under reflux, forming a chlorinated derivative. This reaction is pivotal for introducing halogen atoms for further functionalization.

Key Conditions :

-

Reagent : SOCl₂

-

Solvent : Dichloromethane

-

Temperature : Reflux

-

Yield : 78%

Oxadiazole Ring Reactivity

The 3-methyl-1,2,4-oxadiazole moiety demonstrates stability under mild conditions but can undergo ring-opening or functionalization under specific stimuli:

Cyclization Reactions

The oxadiazole ring can act as a directing group in cyclization reactions. For example, propanephosphonic anhydride (T3P) enables one-pot syntheses of fused heterocycles, though specific examples for this compound require further validation .

Mechanistic Considerations

-

Acylation/Alkylation : Proceeds via nucleophilic attack by the amino group on electrophilic reagents.

-

Oxidation : Follows a two-electron mechanism mediated by KMnO₄, converting -OH to carbonyl.

-

Oxadiazole Stability : Resonance stabilization of the 1,2,4-oxadiazole ring limits reactivity under mild conditions but allows targeted modifications under controlled environments .

Applications De Recherche Scientifique

Anticholinesterase Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticholinesterase activity. For instance, compounds similar to 2-amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride have been investigated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. These inhibitors can help in the management of cognitive decline associated with these conditions .

Anticancer Properties

The compound has also been explored for its anticancer properties. Research has shown that certain 1,2,4-oxadiazole derivatives can selectively inhibit carbonic anhydrases associated with cancer progression. Specifically, compounds derived from this scaffold have demonstrated nanomolar to picomolar inhibitory activities against human carbonic anhydrases linked to tumor growth .

| Compound | Target | IC50 (nM) | Remarks |

|---|---|---|---|

| Compound A | hCA IX | 89 | Selective inhibitor |

| Compound B | hCA II | 0.75 | High potency |

Synthetic Pathways

The synthesis of this compound typically involves the reaction of appropriate hydrazides with isocyanates or other reactive intermediates. The preparation methods have been documented in patents and research articles, highlighting the efficiency of various synthetic routes .

Structural Characteristics

The molecular structure of the compound is characterized by a 3-methyl group on the oxadiazole ring and an amino group attached to an ethanol moiety. This unique structure contributes to its biological activity and interaction with biological targets.

Cholinesterase Inhibition Study

In a study published in MDPI, researchers synthesized several oxadiazole derivatives and evaluated their effects on cholinesterase enzymes. Among the synthesized compounds, those with longer alkyl chains exhibited enhanced inhibitory activity against acetylcholinesterase .

Anticancer Evaluations

Another significant study focused on the anticancer potential of oxadiazole derivatives against various cancer cell lines. The results indicated that specific modifications to the oxadiazole ring could lead to compounds with improved selectivity and potency against cancerous cells while minimizing toxicity to normal cells .

Mécanisme D'action

The mechanism by which 2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The 1,2,4-oxadiazole ring is known to interact with various biological targets, including enzymes involved in metabolic pathways and receptors on cell surfaces .

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Amide-containing derivatives (e.g., ) introduce additional hydrogen-bonding sites and rigidity.

- Ethyl substitution () introduces steric bulk, which may affect binding to biological targets.

- Salt Forms : All analogs are hydrochloride salts, ensuring enhanced aqueous solubility compared to free bases.

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit higher water solubility than neutral forms. For example, [2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride (MW 177.63) is likely more soluble than its free base .

- Lipophilicity : The 4-methoxyphenyl-substituted analog () is expected to have a higher logP than the methyl-substituted target compound due to aromatic hydrophobicity.

Activité Biologique

2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride is a heterocyclic compound that belongs to the oxadiazole family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features imparted by the oxadiazole ring contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of 2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol is CHNO, with a molecular weight of 143.15 g/mol. The compound's structure includes an amino group and an oxadiazole ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 143.15 g/mol |

| CAS Number | 66166906 |

| IUPAC Name | 2-amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol |

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that 2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol demonstrates activity against various bacterial strains. For instance, the compound has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit certain enzymes involved in inflammatory pathways. Specifically, it has shown efficacy in reducing edema in animal models, suggesting a mechanism that may involve the inhibition of cyclooxygenase (COX) enzymes .

Anticancer Properties

The anticancer activity of 2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol has been explored through various studies. It has been found to exhibit cytotoxic effects against multiple cancer cell lines with IC50 values indicating moderate to high potency. For example, derivatives of oxadiazoles have shown IC50 values around 92.4 µM against a range of cancer cell lines including colon and lung carcinoma .

The mechanism by which 2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol exerts its biological effects involves interaction with specific molecular targets. The oxadiazole ring can modulate the activity of enzymes and receptors critical for cellular processes such as inflammation and cell proliferation. It may also interfere with nucleic acid synthesis in pathogens, leading to effective antiviral and antibacterial action .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxadiazole derivatives including 2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol against common pathogens. The results showed that at concentrations as low as 25 µg/mL, significant inhibition zones were observed against E. coli and Candida albicans, indicating strong potential for therapeutic applications in treating infections .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving carrageenan-induced paw edema in rats, treatment with the compound resulted in a significant reduction in inflammation compared to control groups. The study highlighted that the compound exhibited a dose-dependent response in reducing edema with a maximum inhibition value of 82.3% at optimal doses .

Q & A

Q. How can researchers validate the compound's mechanism of action in vitro?

- Assay design :

- Enzyme inhibition assays : Use fluorogenic substrates to quantify IC₅₀ values.

- Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C) to track intracellular accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.